molecular formula C14H20ClNO3 B1395179 Ethyl 2-(3-piperidinyloxy)benzoate hydrochloride CAS No. 1220032-95-0

Ethyl 2-(3-piperidinyloxy)benzoate hydrochloride

Cat. No. B1395179
CAS RN: 1220032-95-0
M. Wt: 285.76 g/mol
InChI Key: DRGQKWGYZNKSDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(3-piperidinyloxy)benzoate hydrochloride, also known as ethyl 2-piperidinyloxybenzoate hydrochloride, is an organic compound that is used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 437.90 g/mol and a melting point of 151-152 °C. Ethyl 2-(3-piperidinyloxy)benzoate hydrochloride is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals, including antifungal and herbicidal agents. It is also used as a reagent in the synthesis of chiral piperidines, which are important building blocks for the synthesis of biologically active compounds.

properties

IUPAC Name

ethyl 2-piperidin-3-yloxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3.ClH/c1-2-17-14(16)12-7-3-4-8-13(12)18-11-6-5-9-15-10-11;/h3-4,7-8,11,15H,2,5-6,9-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGQKWGYZNKSDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1OC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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